molecular formula C20H21F2N3O3 B2649437 1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894009-60-0

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2649437
CAS RN: 894009-60-0
M. Wt: 389.403
InChI Key: DZHHDWQZHINREC-UHFFFAOYSA-N
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Description

1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C20H21F2N3O3 and its molecular weight is 389.403. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on structurally similar compounds, such as chlorfluazuron, reveals insights into the crystal structures of benzoylphenyl urea insecticides. These studies highlight the dihedral angles and hydrogen bonding patterns, which are critical for understanding the chemical behavior and potential applications of related compounds (Seonghwa Cho et al., 2015).

Anticancer Activity

The synthesis and biological evaluation of derivatives, including those structurally related to the queried compound, demonstrate significant antiproliferative effects on various cancer cell lines. Such research underscores the potential of these compounds as anticancer agents, with specific derivatives showing potent inhibitory activity (Jian Feng et al., 2020).

Electron Transfer and Hydrogen Bonding

Studies on urea derivatives emphasize their role in electron transfer across hydrogen bonds, showcasing the unique electronic properties and potential applications in designing redox-active materials (M. Pichlmaier et al., 2009).

Hydrogen Bonding Complexation

Research indicates that heterocyclic ureas can form complex hydrogen-bonded structures, offering insights into the use of such compounds in self-assembly and molecular recognition processes (Perry S. Corbin et al., 2001).

Role in Neuropharmacology

Compounds with similar structures have been evaluated for their neuropharmacological effects, such as modulating orexin receptors. These studies provide a basis for exploring related urea derivatives in the treatment of neurological disorders and conditions associated with compulsive behavior (L. Piccoli et al., 2012).

Corrosion Inhibition

Derivatives of urea have been studied for their effectiveness as corrosion inhibitors for metals, indicating the potential industrial applications of these compounds in protecting materials from degradation (B. Mistry et al., 2011).

Microbial Degradation and Environmental Impact

Investigations into the microbial degradation of substituted urea herbicides offer insights into the environmental fate and biodegradability of these compounds, relevant for assessing their ecological impact (D. Murray et al., 1969).

properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O3/c1-12-3-6-16(9-13(12)2)25-11-15(10-18(25)26)24-20(27)23-14-4-7-17(8-5-14)28-19(21)22/h3-9,15,19H,10-11H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHHDWQZHINREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.